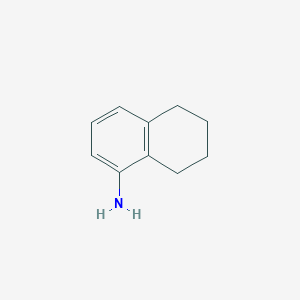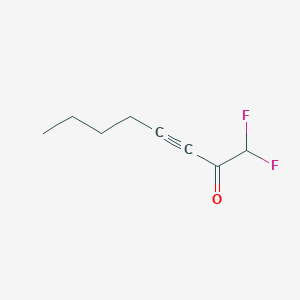
1,1-Difluorooct-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorooct-3-yn-2-one is a chemical compound with the molecular formula C8H4F2O. It is also known as 2,2-difluoro-3-octyn-2-one or DFOD. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,1-difluorooct-3-yn-2-one is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. DFOD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1-difluorooct-3-yn-2-one has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and neuroprotective effects. DFOD has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1-difluorooct-3-yn-2-one is its versatility as a building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions makes it a valuable tool for synthetic chemists. However, DFOD has some limitations in lab experiments, including its potential toxicity and the need for specialized equipment and handling procedures.
Orientations Futures
There are many potential future directions for research on 1,1-difluorooct-3-yn-2-one. One area of interest is the development of new anticancer agents based on DFOD. Researchers may also investigate the use of DFOD as a building block for the synthesis of new materials with novel properties, such as fluorescent dyes and polymers. In addition, further studies may be conducted to better understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
Conclusion:
1,1-Difluorooct-3-yn-2-one is a unique chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility as a building block for the synthesis of complex molecules and its potential as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1,1-difluorooct-3-yn-2-one involves the reaction of 1,1,2,2-tetrafluoroethane with propargyl alcohol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a series of steps, including deprotonation, nucleophilic addition, and elimination, to yield the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1,1-Difluorooct-3-yn-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFOD has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DFOD has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, DFOD has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. Its unique chemical structure and reactivity make it a valuable tool for the design and synthesis of new materials with novel properties.
In organic synthesis, DFOD has been used as a versatile building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions, including nucleophilic addition, oxidation, and reduction, make it a valuable tool for synthetic chemists.
Propriétés
Numéro CAS |
117710-73-3 |
|---|---|
Nom du produit |
1,1-Difluorooct-3-yn-2-one |
Formule moléculaire |
C8H10F2O |
Poids moléculaire |
160.16 g/mol |
Nom IUPAC |
1,1-difluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3 |
Clé InChI |
CDGZCBOPYKCCLD-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C(F)F |
SMILES canonique |
CCCCC#CC(=O)C(F)F |
Synonymes |
3-Octyn-2-one, 1,1-difluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



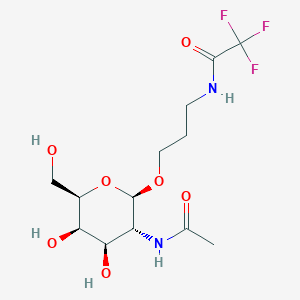
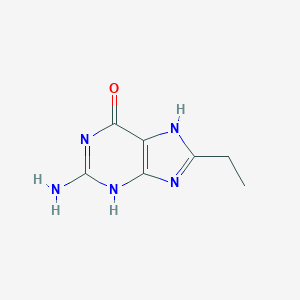
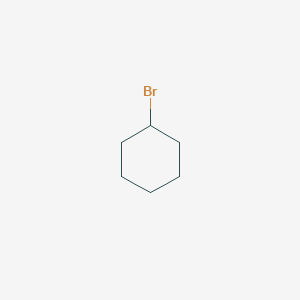
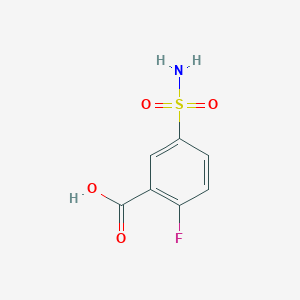
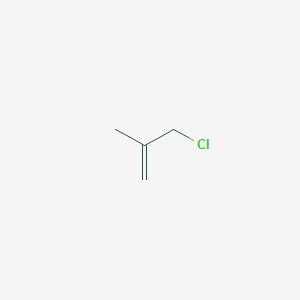
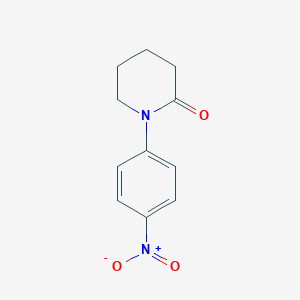
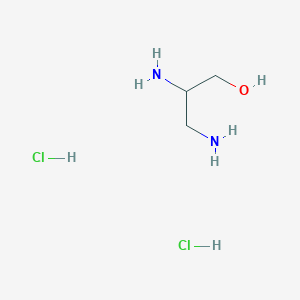
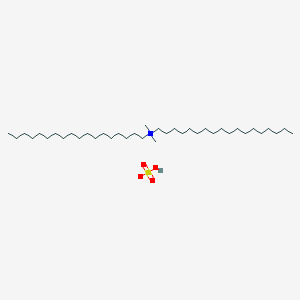
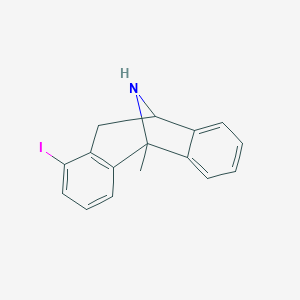
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
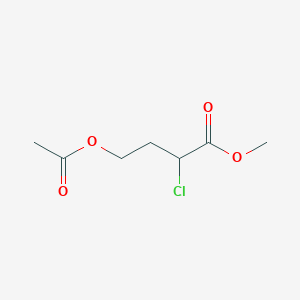
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
